molecular formula C17H16NO4- B12320319 DL-N-Benzoyl-2-benzylserine

DL-N-Benzoyl-2-benzylserine

Cat. No.: B12320319
M. Wt: 298.31 g/mol
InChI Key: LKEOXPPWIMAHCM-UHFFFAOYSA-M
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Description

DL-N-Benzoyl-2-Benzylserine is a synthetic compound with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol It is a derivative of serine, an amino acid, and features a benzoyl group and a benzyl group attached to the serine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-N-Benzoyl-2-Benzylserine typically involves the protection of the serine amino group followed by benzoylation and benzylation reactions. One common method includes the use of α-benzylserinal as a key intermediate . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as benzoyl chloride and benzyl bromide under controlled temperatures and pH levels.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for the resolution and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: DL-N-Benzoyl-2-Benzylserine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl-2-benzylserine oxo derivatives, while reduction can produce benzylserine alcohols .

Mechanism of Action

The mechanism of action of DL-N-Benzoyl-2-Benzylserine involves its interaction with amino acid transporters and metabolic pathways. It inhibits the uptake of essential amino acids like leucine and glutamine by blocking transporters such as LAT1 and ASCT2. This disruption leads to decreased cell viability and proliferation, particularly in cancer cells . The compound also triggers amino acid response pathways, activating transcription factors like ATF4 .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual benzoyl and benzyl substitutions, which confer distinct chemical properties and biological activities. Its ability to inhibit multiple amino acid transporters and disrupt metabolic pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C17H16NO4-

Molecular Weight

298.31 g/mol

IUPAC Name

N-(2-carboxy-1-hydroxy-3-phenylpropan-2-yl)benzenecarboximidate

InChI

InChI=1S/C17H17NO4/c19-12-17(16(21)22,11-13-7-3-1-4-8-13)18-15(20)14-9-5-2-6-10-14/h1-10,19H,11-12H2,(H,18,20)(H,21,22)/p-1

InChI Key

LKEOXPPWIMAHCM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC(CO)(C(=O)O)N=C(C2=CC=CC=C2)[O-]

Origin of Product

United States

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